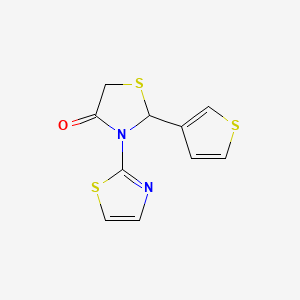
3-(1,3-Thiazol-2-yl)-2-(thiophen-3-yl)-1,3-thiazolidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1,3-Thiazol-2-yl)-2-(thiophen-3-yl)-1,3-thiazolidin-4-one is a heterocyclic compound that contains both thiazole and thiophene rings. These types of compounds are often studied for their potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3-Thiazol-2-yl)-2-(thiophen-3-yl)-1,3-thiazolidin-4-one typically involves the cyclization of appropriate precursors. One common method might involve the reaction of a thiazole derivative with a thiophene derivative under specific conditions such as the presence of a base or an acid catalyst.
Industrial Production Methods
Industrial production methods for such compounds would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions could convert certain functional groups within the molecule to their corresponding reduced forms.
Substitution: The compound might participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles such as amines or thiols.
Major Products
The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides, while substitution could introduce new functional groups into the molecule.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 3-(1,3-Thiazol-2-yl)-2-(thiophen-3-yl)-1,3-thiazolidin-4-one could be used as a building block for the synthesis of more complex molecules.
Biology
Biologically, compounds containing thiazole and thiophene rings are often investigated for their potential as antimicrobial, antifungal, or anticancer agents.
Medicine
In medicine, such compounds might be explored for their therapeutic potential, including their ability to interact with specific biological targets.
Industry
Industrially, these compounds could be used in the development of new materials with unique properties, such as conductive polymers or advanced coatings.
Mecanismo De Acción
The mechanism of action for 3-(1,3-Thiazol-2-yl)-2-(thiophen-3-yl)-1,3-thiazolidin-4-one would depend on its specific biological activity. Generally, such compounds might interact with enzymes or receptors, modulating their activity and leading to a biological response. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparación Con Compuestos Similares
Similar Compounds
Thiazole Derivatives: Compounds containing the thiazole ring.
Thiophene Derivatives: Compounds containing the thiophene ring.
Thiazolidinones: Compounds containing the thiazolidinone ring.
Uniqueness
3-(1,3-Thiazol-2-yl)-2-(thiophen-3-yl)-1,3-thiazolidin-4-one is unique in that it combines multiple heterocyclic rings, which could confer distinct chemical and biological properties compared to simpler analogs.
Propiedades
Número CAS |
91259-97-1 |
|---|---|
Fórmula molecular |
C10H8N2OS3 |
Peso molecular |
268.4 g/mol |
Nombre IUPAC |
3-(1,3-thiazol-2-yl)-2-thiophen-3-yl-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C10H8N2OS3/c13-8-6-16-9(7-1-3-14-5-7)12(8)10-11-2-4-15-10/h1-5,9H,6H2 |
Clave InChI |
NWFQFIFNQNLPAZ-UHFFFAOYSA-N |
SMILES canónico |
C1C(=O)N(C(S1)C2=CSC=C2)C3=NC=CS3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(5-Chloro-1,3-benzothiazol-2-yl)sulfanyl]propanenitrile](/img/structure/B14345072.png)
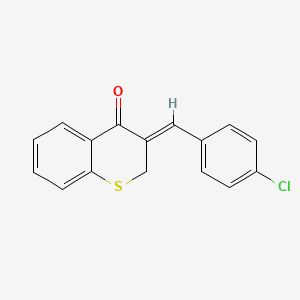
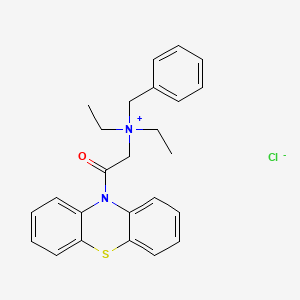
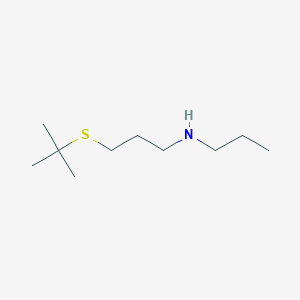
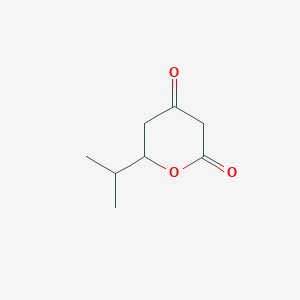
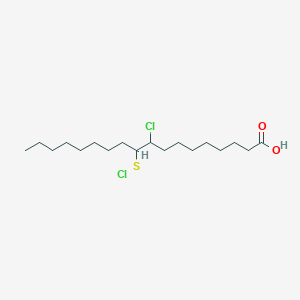
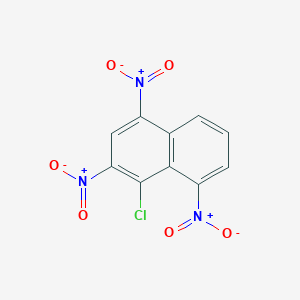

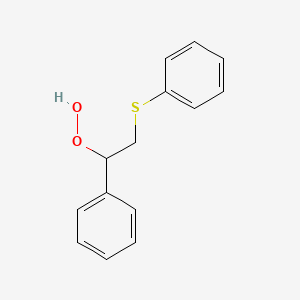
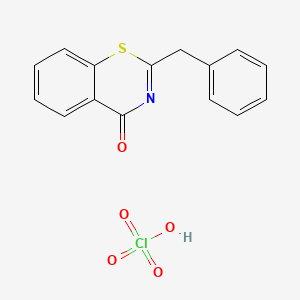


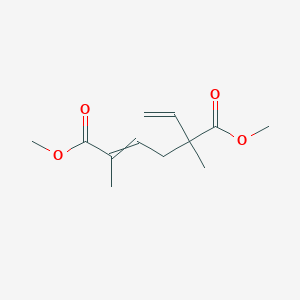
![Phosphonic acid, [(diphenylphosphinyl)difluoromethyl]-](/img/structure/B14345145.png)
